

# Application Notes and Protocols for Developing a LY345899-Based Cancer Therapy Model

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## Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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These application notes provide a comprehensive framework for establishing a preclinical cancer therapy model centered on LY345899, a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2). The following protocols and guidelines are intended to assist in the evaluation of LY345899's therapeutic potential through in vitro and in vivo studies.

## Introduction

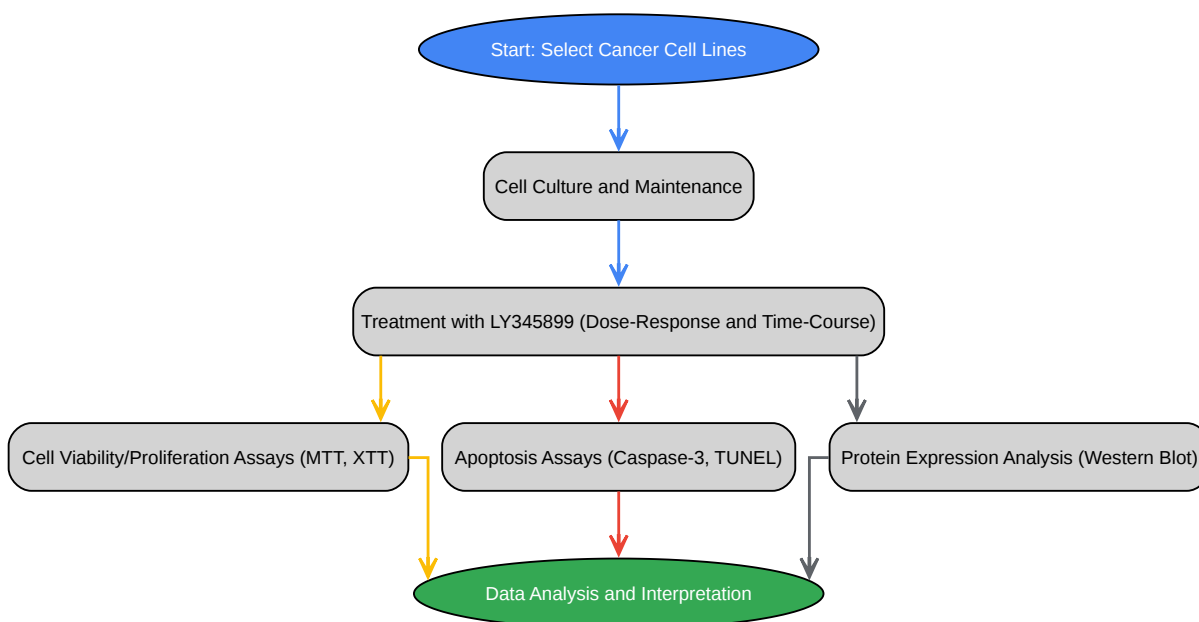
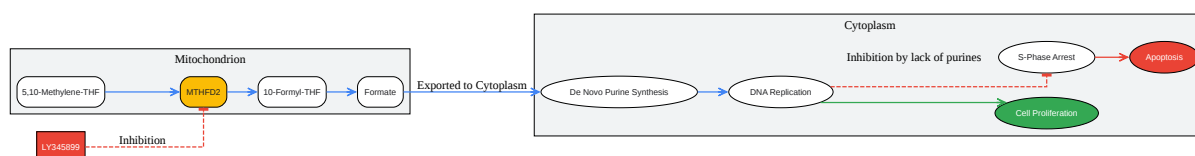
LY345899 is a potent inhibitor of MTHFD1 and MTHFD2, key enzymes in the mitochondrial one-carbon folate metabolism pathway.<sup>[1][2][3]</sup> This pathway is critical for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.<sup>[4]</sup> Many cancer cells exhibit upregulated one-carbon metabolism to meet the demands of rapid growth, making MTHFD1/2 attractive targets for anticancer therapy.<sup>[1][4]</sup> LY345899 competitively inhibits these enzymes, leading to a depletion of one-carbon units, which in turn induces S-phase cell cycle arrest and apoptosis in cancer cells.<sup>[4]</sup> Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including colorectal cancer.<sup>[1][2]</sup>

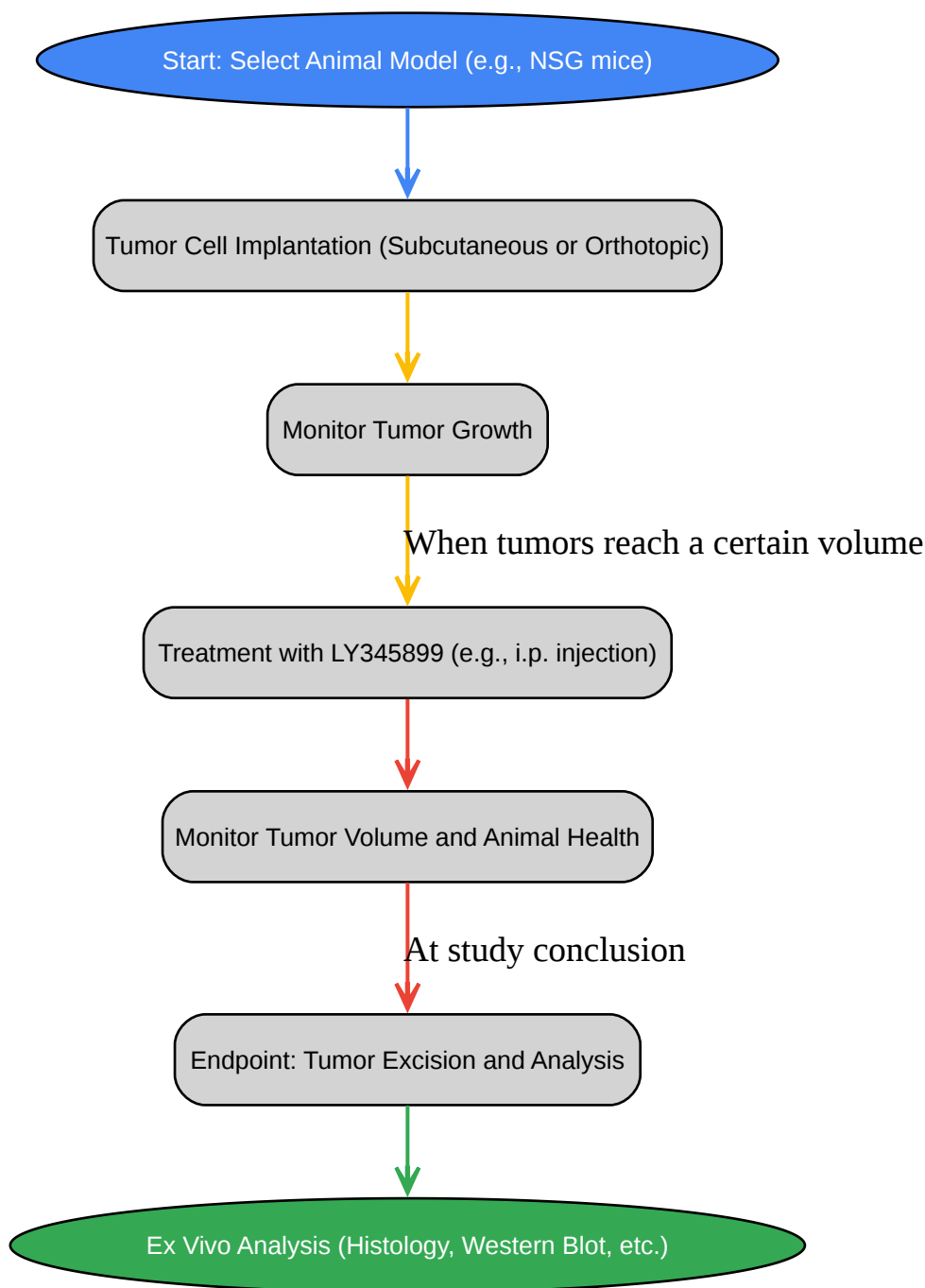
## Mechanism of Action of LY345899

LY345899 targets the mitochondrial one-carbon metabolism pathway, which is crucial for providing the necessary building blocks for nucleotide synthesis. By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the conversion of 5,10-methylenetetrahydrofolate to 10-

formyltetrahydrofolate. This leads to a reduction in the formate pool available for purine synthesis, ultimately causing replication stress and cell death in highly proliferative cancer cells.

[4]





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## References

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